
2-Ethyl-5-vinylpyridine
Overview
Description
2-Ethyl-5-vinylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethyl group at the second position and a vinyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-vinylpyridine typically involves the reaction of acetylene with acrylonitrile in the presence of a soluble organic cobalt salt catalyst. This reaction is carried out at a temperature range of 150–160°C under a pressure of 0.7 to 0.8 MPa for approximately 0.5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as periodate, iodate, and bromates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Periodate, iodate, bromates under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of ethylpyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Polymer Synthesis
2-Ethyl-5-vinylpyridine is primarily utilized in the synthesis of poly(this compound) (PEVP), which exhibits unique properties suitable for various applications:
- Polymerization Techniques : EVP can undergo anionic polymerization to form PEVP, which is characterized by its high thermal stability and chemical resistance. This polymer can be synthesized using different methods, including radical polymerization and ionic polymerization, depending on the desired properties of the final product .
- Functional Polymers : PEVP can be modified to create functional materials that are useful in coatings, adhesives, and sealants. The incorporation of EVP into copolymers enhances their mechanical properties and thermal stability, making them suitable for demanding applications .
Membrane Technologies
The unique chemical structure of this compound allows it to be used in the development of advanced membranes:
- Separation Membranes : PEVP-based membranes have been explored for their potential in gas separation and water purification processes. The membranes exhibit selective permeability due to the presence of pyridine rings that can interact with specific molecules .
- pH-responsive Membranes : The incorporation of EVP into membrane structures has led to the development of pH-responsive membranes that can change their properties based on environmental conditions. These membranes are particularly useful in drug delivery systems and environmental sensing applications .
Electrochemical Applications
This compound has shown promise in electrochemical applications:
- Electrode Materials : PEVP can be utilized to create conductive polymers that serve as electrode materials in batteries and supercapacitors. The electrochemical properties of PEVP allow for enhanced charge storage capabilities, making it a suitable candidate for energy storage devices .
- Sensors : The incorporation of EVP into sensor designs has been studied for its ability to detect various analytes due to its electron-rich nature. This property enables the development of sensitive electrochemical sensors for environmental monitoring and biomedical applications .
Case Studies and Research Findings
Several studies have documented the applications and benefits of this compound:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-vinylpyridine involves its interaction with molecular targets through its vinyl and pyridine groups. The vinyl group can participate in polymerization reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions are crucial for its applications in polymer chemistry and catalysis .
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the ethyl group, making it less hydrophobic.
4-Vinylpyridine: The vinyl group is at the fourth position, leading to different reactivity and polymerization behavior.
2-Methyl-5-vinylpyridine: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 2-Ethyl-5-vinylpyridine is unique due to the presence of both ethyl and vinyl groups, which impart distinct hydrophobic and reactive properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Biological Activity
2-Ethyl-5-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of pyridine derivatives known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
This compound (C_9H_11N) is characterized by its vinyl group, which enhances its reactivity and potential biological interactions. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain pyridine derivatives showed significant cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells through MTT assays, suggesting that this compound may also possess similar properties .
Table 1: Cytotoxic Activity of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 15 |
Compound B | MCF-7 | 20 |
This compound | Caco2 | TBD |
Anti-inflammatory Effects
Pyridine derivatives have been noted for their anti-inflammatory properties. Specifically, they act as inhibitors of key inflammatory pathways, which could be relevant for treating conditions such as arthritis or other inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. Studies suggest that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Efficacy
In a recent in vivo study, researchers evaluated the efficacy of a series of pyridine derivatives, including this compound, in tumor-bearing mice. The results indicated that these compounds could significantly reduce tumor size compared to controls, suggesting their potential as novel anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of pyridine derivatives in a rat model of arthritis. The administration of these compounds resulted in reduced swelling and pain scores, indicating their effectiveness in managing inflammation .
Safety and Toxicology
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential irritant effects on skin and respiratory systems upon exposure. Long-term studies are necessary to fully understand the chronic effects and any carcinogenic risks associated with this compound .
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 2-Ethyl-5-vinylpyridine in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact. Use fume hoods or closed systems to minimize inhalation risks, as vinylpyridine derivatives can release hazardous vapors . Emergency measures, such as safety showers and eyewash stations, should be accessible. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the vinyl and ethyl substituents. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C=N and C=C bonds. Cross-referencing with databases such as PubChem ensures data accuracy . For purity assessment, High-Performance Liquid Chromatography (HPLC) is advised .
Q. How can researchers synthesize this compound with high reproducibility?
A common approach involves cross-coupling reactions, such as Heck coupling, to introduce the vinyl group into a pre-functionalized pyridine core. Ethyl substituents can be added via alkylation or Grignard reactions. Documenting reaction parameters (temperature, catalysts, solvent systems) and validating intermediates through TLC or GC-MS ensures reproducibility . Purity should be confirmed via melting point analysis or HPLC .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
Employ a factorial design to test variables like catalyst type (e.g., Pd, Cu), solvent polarity, and temperature. Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress. Include control experiments without catalysts to isolate thermal effects. Publish raw data and computational modeling (DFT) to support mechanistic hypotheses . Replicate results across multiple batches to confirm robustness .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from impurity profiles or assay variability. Validate compound purity via HPLC-MS and repeat bioassays under standardized conditions (e.g., cell lines, incubation times). Compare results with structurally analogous compounds to identify structure-activity relationships (SAR). Transparent reporting of negative data and collaborative verification with independent labs are crucial .
Q. How can mechanistic studies clarify the role of this compound in polymerization reactions?
Use radical trapping agents (e.g., TEMPO) or isotopic labeling to track initiation/propagation steps. Analyze kinetics via gel permeation chromatography (GPC) to determine molecular weight distributions. Computational simulations (MD or DFT) can model transition states. Publish detailed experimental setups, including monomer ratios and initiator concentrations, to enable replication .
Q. What novel applications exist for this compound in material science?
Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis. Test its copolymerization with styrene or acrylates to develop stimuli-responsive polymers. Characterize thermal stability via TGA and mechanical properties via DMA. Collaborate with computational chemists to predict material behavior .
Q. Methodological and Ethical Considerations
- Data Contradictions : Use triangulation (e.g., combining spectroscopic, chromatographic, and computational data) to validate findings .
- Ethical Compliance : Adhere to institutional safety guidelines and document ethical approvals for studies involving biological systems .
- Replicability : Share synthetic protocols, spectral data, and raw datasets in supplementary materials .
Properties
IUPAC Name |
5-ethenyl-2-ethylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQXWFAPUCIKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569346 | |
Record name | 5-Ethenyl-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-90-6 | |
Record name | 5-Ethenyl-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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